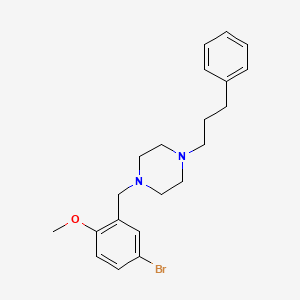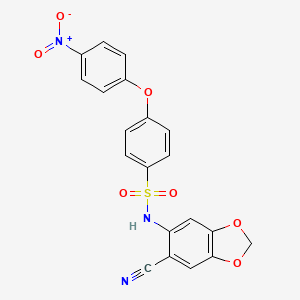![molecular formula C18H21F3N2O4 B6024445 ethyl N-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)glycinate](/img/structure/B6024445.png)
ethyl N-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)glycinate, commonly known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It is a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor subtype. TCB-2 has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. In
作用機序
TCB-2 acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor subtype. It binds to the receptor and activates a signaling pathway that leads to the release of neurotransmitters such as serotonin and dopamine. This activation of the serotonin receptor is responsible for the hallucinogenic effects of TCB-2.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCB-2 are mediated by its activation of the serotonin receptor. The release of neurotransmitters such as serotonin and dopamine can lead to changes in mood, perception, and behavior. TCB-2 has been shown to induce hallucinogenic effects in animal models, including altered sensory perception, changes in thought processes, and altered emotional states.
実験室実験の利点と制限
One advantage of using TCB-2 in lab experiments is its potency and selectivity for the serotonin receptor. This allows researchers to study the function of the receptor in a controlled manner, without the confounding effects of other neurotransmitters. However, the hallucinogenic effects of TCB-2 can also be a limitation, as they may interfere with the interpretation of experimental results. Additionally, the complex synthesis process and specialized equipment required for TCB-2 research can be a limitation for some research groups.
将来の方向性
There are several future directions for TCB-2 research. One area of interest is the development of new compounds that are more selective for the serotonin receptor and have fewer hallucinogenic effects. Another area of interest is the study of the role of the serotonin receptor in various physiological processes, including the regulation of mood, appetite, and sleep. Finally, the development of new methods for synthesizing TCB-2 and related compounds may lead to new insights into the function of the serotonin receptor.
合成法
The synthesis of TCB-2 involves several steps, including the reaction of 3-(trifluoromethyl)benzoyl chloride with piperidine, followed by the reaction of the resulting intermediate with glycine ethyl ester. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of TCB-2 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
TCB-2 has been used extensively in scientific research as a tool to study the function of the serotonin receptor. It has been shown to induce hallucinogenic effects in animal models, similar to those produced by other serotonin receptor agonists such as LSD and psilocybin. TCB-2 has also been used to study the role of the serotonin receptor in various physiological processes, including the regulation of mood, appetite, and sleep.
特性
IUPAC Name |
ethyl 2-[[3-[3-(trifluoromethyl)benzoyl]piperidine-1-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O4/c1-2-27-15(24)10-22-17(26)23-8-4-6-13(11-23)16(25)12-5-3-7-14(9-12)18(19,20)21/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLWQDCSAKEBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCCC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B6024377.png)


![1-(2-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6024400.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6024404.png)

![1-(4-fluorobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B6024408.png)
![1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6024416.png)
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6024423.png)
![2-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6024431.png)
![1-(3-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B6024433.png)
![ethyl 4-{2-oxo-4-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-1-pyrrolidinyl}benzoate](/img/structure/B6024452.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6024455.png)
![3,3,3-trifluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6024466.png)